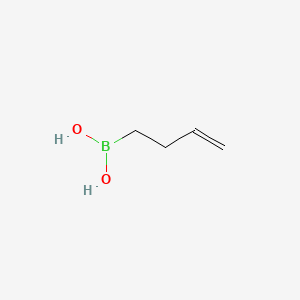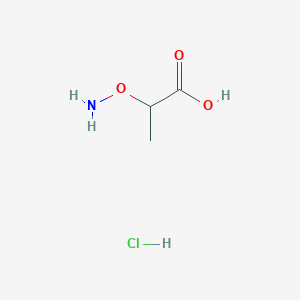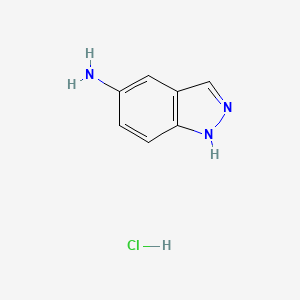
5-氨基吲唑盐酸盐
描述
5-Aminoindazole hydrochloride is a chemical compound with the molecular formula C7H7N3·HCl It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
科学研究应用
5-Aminoindazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
生化分析
Biochemical Properties
5-Aminoindazole hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with biomolecules. It has been found to interact with enzymes such as nitric oxide synthase, where it acts as an inhibitor. This interaction is crucial as it affects the production of nitric oxide, a signaling molecule involved in various physiological processes. Additionally, 5-Aminoindazole hydrochloride has been shown to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses .
Cellular Effects
The effects of 5-Aminoindazole hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving rat models, 5-Aminoindazole hydrochloride has demonstrated antispermatogenic effects, leading to reduced testicular weights and disrupted spermatogenesis . This compound also affects the motility and morphology of spermatozoa, indicating its potential impact on reproductive health.
Molecular Mechanism
At the molecular level, 5-Aminoindazole hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide. This inhibition can lead to alterations in gene expression and enzyme activity, ultimately affecting various cellular functions. Additionally, 5-Aminoindazole hydrochloride has been shown to induce the formation of multinucleated cells in testicular tissue, further highlighting its impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminoindazole hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that prolonged exposure to this compound can lead to permanent sterility in rats, with significant reductions in testicular weights and disrupted spermatogenesis observed even after extended recovery periods . The stability of 5-Aminoindazole hydrochloride in various experimental conditions is crucial for its effective application in biochemical research.
Dosage Effects in Animal Models
The effects of 5-Aminoindazole hydrochloride vary with different dosages in animal models. In rats, doses ranging from 5 to 200 mg/kg have been tested, with higher doses leading to more pronounced antispermatogenic effects. At high doses, 5-Aminoindazole hydrochloride has been found to cause significant reductions in testicular weights and disruption of spermatogenesis, while lower doses have milder effects . It is important to consider the dosage when studying the biochemical and physiological effects of this compound.
Metabolic Pathways
5-Aminoindazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. One of the key pathways involves its interaction with nitric oxide synthase, where it acts as an inhibitor. This interaction affects the production of nitric oxide, a critical signaling molecule in various physiological processes . Understanding the metabolic pathways of 5-Aminoindazole hydrochloride is essential for elucidating its biochemical properties and effects.
Transport and Distribution
The transport and distribution of 5-Aminoindazole hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to accumulate in specific tissues, such as the testes, where it exerts its antispermatogenic effects . The localization and accumulation of 5-Aminoindazole hydrochloride are important factors in determining its overall impact on cellular function and physiology.
Subcellular Localization
The subcellular localization of 5-Aminoindazole hydrochloride plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and influences cellular processes. The targeting signals and post-translational modifications that direct 5-Aminoindazole hydrochloride to specific compartments or organelles are essential for its effective function in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindazole hydrochloride typically involves the reduction of 5-nitroindazole. The process begins with the nitration of indazole to form 5-nitroindazole, which is then reduced using hydrogen gas in the presence of a palladium on carbon catalyst to yield 5-Aminoindazole. The final step involves the reaction of 5-Aminoindazole with hydrochloric acid to form 5-Aminoindazole hydrochloride .
Industrial Production Methods: In industrial settings, the production of 5-Aminoindazole hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 5-Aminoindazole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Halogenating agents and alkylating agents are frequently employed.
Major Products Formed:
Oxidation: 5-Nitroindazole
Reduction: Various amine derivatives
Substitution: Substituted indazole derivatives
作用机制
The mechanism of action of 5-Aminoindazole hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
- 5-Aminoindole
- 6-Aminoindole
- 5-Nitroindazole
- 6-Aminobenzothiazole
Comparison: 5-Aminoindazole hydrochloride is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to 5-Aminoindole, it has a different electronic distribution, affecting its reactivity and interaction with biological targets. Similarly, its properties differ from those of 6-Aminoindole and 5-Nitroindazole due to variations in the position and nature of substituents on the indazole ring .
属性
IUPAC Name |
1H-indazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h1-4H,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNJTBILGPMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214533 | |
| Record name | 5-Aminoindazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64309-76-8 | |
| Record name | 5-Aminoindazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoindazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminoindazole hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K4Q5N9XYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


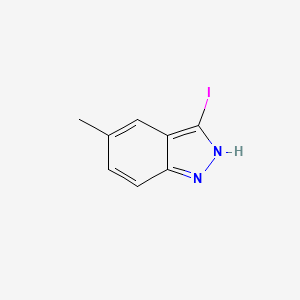
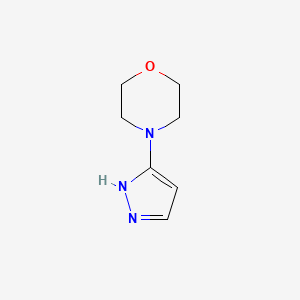
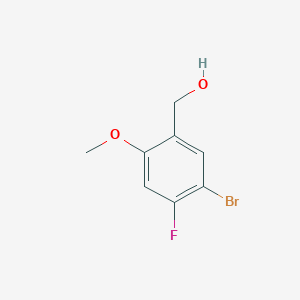


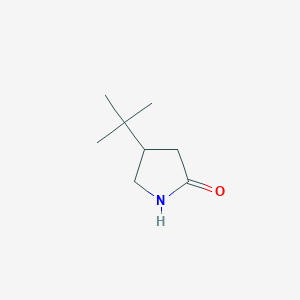
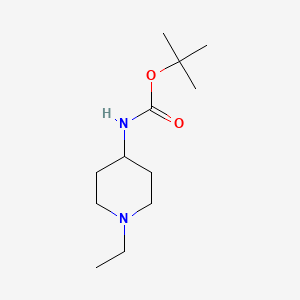
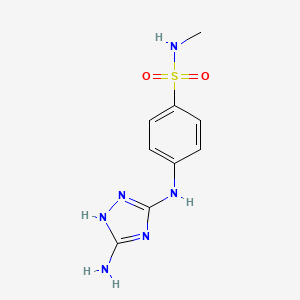
![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
